molecular formula C11H8N2O2 B154828 [3,3'-Bipyridine]-5-carboxylic acid CAS No. 1970-81-6

[3,3'-Bipyridine]-5-carboxylic acid

Cat. No. B154828
CAS RN: 1970-81-6
M. Wt: 200.19 g/mol
InChI Key: BDYBZQYAJHFPGM-UHFFFAOYSA-N
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Description

The compound of interest, "[3,3'-Bipyridine]-5-carboxylic acid" (3-Hbpc), is a bipyridine derivative with a carboxylic acid functional group. This compound serves as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its nitrogen atoms and the carboxylate group, forming various coordination polymers and complexes with potential applications in materials science and catalysis .

Synthesis Analysis

The synthesis of bipyridine derivatives with carboxylic acid functionalities, such as 3-Hbpc, typically involves functionalization of bipyridine precursors. For instance, the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid derivatives starts from a bromo-bipyridine building block, followed by nucleophilic substitution and carboalkoxylation reactions to introduce the carboxylic acid group . The synthesis of coordination polymers based on 3-Hbpc is achieved through hydrothermal methods, where the ligand is reacted with different transition metal salts to produce polymers with varying dimensionalities .

Molecular Structure Analysis

The molecular structure of bipyridine carboxylic acid derivatives is characterized by the presence of a bipyridine core with a carboxylic acid group attached to it. Single-crystal X-ray diffraction studies have revealed that these compounds can form coordination polymers with different metal ions, resulting in one-dimensional (1D) or two-dimensional (2D) structures. For example, [Cu(3-bpc)2]n exhibits a 1D coordination motif, while other metal complexes with 3-Hbpc form similar 2D layered structures .

Chemical Reactions Analysis

Bipyridine carboxylic acids participate in various chemical reactions, primarily as ligands in coordination chemistry. They can form complexes with transition metals, which are often structurally diverse due to the different coordination modes of the bipyridine and carboxylate groups. These complexes can exhibit different properties and reactivities, such as electrocatalytic activity in the carboxylation of organic substrates with CO2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine carboxylic acid derivatives are influenced by their molecular structure and the nature of their coordination complexes. These compounds typically show good solubility in common organic solvents and may exhibit fluorescence, which can be quenched upon binding to metal ions. The thermal stability of the coordination polymers based on 3-Hbpc has been studied, indicating that these materials can maintain their structure up to certain temperatures . Additionally, the introduction of carboxylic acid groups into bipyridine ligands has been shown to significantly affect the biological activity of their metal complexes, including DNA/protein binding affinity, antioxidant activity, and cytotoxicity .

Scientific Research Applications

  • Synthesis of Ligands and Complexes : [3,3'-Bipyridine]-5-carboxylic acid and its derivatives have been used in the synthesis of various ligands. For example, Charbonnière et al. (2001) synthesized tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, which are suitable for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).

  • Coordination Polymers and Metal Complexes : Various coordination polymers and metal complexes have been synthesized using 3,3'-bipyridine-5-carboxylic acid. For instance, Jing et al. (2015) synthesized coordination polymers with transition metals like copper(II), manganese(II), cobalt(II), and nickel(II), demonstrating different coordination motifs (Jing, Guo, & Chen, 2015).

  • Photophysical Properties and Applications : The photophysical properties of complexes derived from [3,3'-Bipyridine]-5-carboxylic acid have been investigated. For example, Costa et al. (2000) explored the absorption and luminescence properties of carboxylic acid-functionalized ReI tricarbonyls, indicating potential for use in luminescence-based pH sensors (Costa, Montalti, Pallavicini, Perotti, Prodi, & Zaccheroni, 2000).

  • Dye-Sensitized Solar Cells (DSSCs) : [3,3'-Bipyridine]-5-carboxylic acid derivatives have been used in the development of dye-sensitized solar cells. Constable et al. (2009) described the synthesis of copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids for incorporation into copper-based DSSCs (Constable, Redondo, Housecroft, Neuburger, & Schaffner, 2009).

  • Molecular Design and Functionalization : The molecule has been used in the molecular design of ruthenium tris(bipyridine)-type complexes for functional applications. Shiina et al. (2012) synthesized a ruthenium tris(bipyridine) derivative with viologen and tyrosine for electron transfer applications (Shiina, Oishi, & Ishida, 2012).

  • Biological Activity and Interaction Studies : The incorporation of carboxylic acid functionalities into 2,2'-bipyridine and its impact on the biological activity of complexes formed has been explored. Kamatchi et al. (2017) investigated the influence of carboxylic acid functionalities on DNA/protein binding, antioxidant activity, and cytotoxicity in ruthenium(II) complexes (Kamatchi, Chitrapriya, Kumar, Jung, Puschmann, Fronczek, & Natarajan, 2017).

Future Directions

The field of bipyridine synthesis and application is continually evolving, with new methods being developed to overcome challenges associated with traditional synthesis methods . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of these compounds .

properties

IUPAC Name

5-pyridin-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYBZQYAJHFPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406239
Record name [3,3'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bipyridine]-5-carboxylic acid

CAS RN

1970-81-6
Record name [3,3'-Bipyridine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GP Jing, JH Guo, J Chen - Transition Metal Chemistry, 2015 - Springer
Assembly of 3,3′-bipyridine-5-carboxylic acid (3-Hbpc) with different transition metal salts produces four coordination polymers, [Cu(3-bpc) 2 ] n (1), [M(3-bpc) 2 (H 2 O) 2 ] n (M = Mn, 2…
Number of citations: 4 link.springer.com
X Liang, Z Jiang, Z Huang, F Li, C Chen, C Hu… - European journal of …, 2020 - Elsevier
Starting from a bipyridine-sulfonamide scaffold, medicinal chemistry optimization leads to the discovery of a novel Plasmodium falciparum PI4K kinase (PfPI4K) inhibitor compound 15g (…
Number of citations: 13 www.sciencedirect.com
GS Basarab, JI Manchester, S Bist… - Journal of medicinal …, 2013 - ACS Publications
The discovery and optimization of a new class of bacterial topoisomerase (DNA gyrase and topoisomerase IV) inhibitors binding in the ATP domain are described. A fragment molecule, …
Number of citations: 89 pubs.acs.org
HS Yei, W Weiling, NF Mee, WY Xuan, PZ Ying, TS Wai… - oar.a-star.edu.sg
Even though many GyrB and ParE inhibitors have been reported in the literature, few possess activity against Gram-negative bacteria. This is primarily due to limited permeability across …
Number of citations: 0 oar.a-star.edu.sg
SY Ho, W Wang, FM Ng, YX Wong, ZY Poh… - European Journal of …, 2018 - Elsevier
Even though many GyrB and ParE inhibitors have been reported in the literature, few possess activity against Gram-negative bacteria. This is primarily due to limited permeability across …
Number of citations: 11 www.sciencedirect.com

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